molecular formula C9H8N4O2S B8357734 4-(2H-tetrazol-5-ylmethylsulfanyl)benzoic acid

4-(2H-tetrazol-5-ylmethylsulfanyl)benzoic acid

Cat. No.: B8357734
M. Wt: 236.25 g/mol
InChI Key: JXMZWPQQLTVBAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2H-tetrazol-5-ylmethylsulfanyl)benzoic acid is a useful research compound. Its molecular formula is C9H8N4O2S and its molecular weight is 236.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C9H8N4O2S

Molecular Weight

236.25 g/mol

IUPAC Name

4-(2H-tetrazol-5-ylmethylsulfanyl)benzoic acid

InChI

InChI=1S/C9H8N4O2S/c14-9(15)6-1-3-7(4-2-6)16-5-8-10-12-13-11-8/h1-4H,5H2,(H,14,15)(H,10,11,12,13)

InChI Key

JXMZWPQQLTVBAQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)O)SCC2=NNN=N2

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 4-cyanomethylsulfanylbenzoic acid (27.2 g, 0.14 mol), sodium azide (11.8 g, 0.18 mol) and ammonium chloride (9.7 g, 0.18 mol) in DMF (1000 mL) was refluxed overnight under N2. The mixture was concentrated in vacuo. The residue was suspended in cold water and extracted with diethyl ether. The combined organic phases were washed with brine, dried over Na2SO4 and concentrated in vacuo. Water was added and the precipitate was filtered off. The aqueous layer was concentrated in vacuo, water was added and the precipitate filtered off. The combined impure products were purified by column chromatography using DCM:MeOH=9:1 as eluent, affording the title compound (5.2 g, 16%).
Quantity
27.2 g
Type
reactant
Reaction Step One
Quantity
11.8 g
Type
reactant
Reaction Step One
Quantity
9.7 g
Type
reactant
Reaction Step One
Name
Quantity
1000 mL
Type
solvent
Reaction Step One
Yield
16%

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